molecular formula C2H5Cl2O2V B1148375 Dichloroethoxyoxovanadium (V) CAS No. 1801-77-0

Dichloroethoxyoxovanadium (V)

Cat. No.: B1148375
CAS No.: 1801-77-0
M. Wt: 182.91
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroethoxyoxovanadium (V) is an organometallic compound with the chemical formula VOCl2(OC2H5). It is a derivative of vanadium, a transition metal known for its diverse oxidation states and catalytic properties.

Preparation Methods

Dichloroethoxyoxovanadium (V) can be synthesized through several methods. One common synthetic route involves the reaction of vanadium oxide with triethoxysilane in carbon tetrachloride, resulting in the formation of VOCl2(OC2H5)3 . Another method involves the reaction of chlorinated vanadate with alcohol to produce the desired compound . These methods typically require controlled reaction conditions, including specific temperatures and solvents, to ensure the successful formation of the compound.

Chemical Reactions Analysis

Dichloroethoxyoxovanadium (V) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in organic synthesis, particularly in oxidation reactions . For example, it can catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions. Common reagents used in these reactions include hydrogen peroxide and tert-butyl hydroperoxide. The major products formed from these reactions depend on the specific substrates and reaction conditions employed.

Scientific Research Applications

Dichloroethoxyoxovanadium (V) has several scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including olefin oligomerization and epoxide cycloaddition . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological molecules. In medicine, vanadium compounds, including dichloroethoxyoxovanadium (V), are being explored for their potential therapeutic effects, such as antidiabetic and anticancer properties . In industry, it is used in the production of fine chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of dichloroethoxyoxovanadium (V) involves its ability to interact with various molecular targets and pathways. As a catalyst, it facilitates chemical reactions by providing an alternative reaction pathway with lower activation energy. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Dichloroethoxyoxovanadium (V) can be compared with other vanadium compounds, such as oxovanadium (IV) and dioxovanadium (V) complexes. These compounds share similar catalytic properties but differ in their oxidation states and ligand environments . For example, oxovanadium (IV) complexes are often used as catalysts in oxidation reactions, while dioxovanadium (V) complexes are employed in olefin oligomerization . The unique combination of ligands in dichloroethoxyoxovanadium (V) provides distinct reactivity and selectivity compared to other vanadium compounds.

Similar Compounds

  • Oxovanadium (IV) complexes
  • Dioxovanadium (V) complexes
  • Vanadium pentoxide (V2O5)
  • Vanadium dioxide (VO2)
  • Vanadium sesquioxide (V2O3)

These compounds exhibit various oxidation states and coordination environments, contributing to their diverse chemical and catalytic properties .

Biological Activity

Dichloroethoxyoxovanadium (V) is a vanadium compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of Dichloroethoxyoxovanadium (V), synthesizing findings from various studies and presenting relevant data in tables for clarity.

Overview of Vanadium Compounds

Vanadium compounds, particularly oxovanadium complexes, have been studied extensively due to their insulin-mimetic properties and potential anticancer activities. The biological activity of these compounds is often linked to their ability to interact with biological macromolecules, influencing cellular processes such as apoptosis, cell proliferation, and metabolic pathways.

Synthesis and Characterization

Dichloroethoxyoxovanadium (V) can be synthesized through various methods involving the reaction of vanadium precursors with specific ligands. For instance, one common synthesis route involves the reaction of vanadyl acetylacetonate with 2-chloroethanamine and 3-chloro-2-hydroxybenzaldehyde in methanol under reflux conditions. The resulting compound is characterized using techniques such as X-ray crystallography and spectroscopic methods to confirm its structure and coordination environment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Dichloroethoxyoxovanadium (V). For example, a study on similar oxovanadium complexes demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves cell cycle arrest at the G0/G1 phase and activation of mitochondrial-dependent apoptosis pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism of Action
VO(hntdtsc)(NPIP)HeLa12.5Cell cycle arrest, apoptosis
Novel oxovanadium complexesVarious15-25Induction of apoptosis via mitochondrial pathway

Insulin-Mimetic Properties

Dichloroethoxyoxovanadium (V) has also been investigated for its insulin-mimetic properties. Vanadium compounds are known to enhance glucose uptake in cells, potentially offering therapeutic benefits for diabetes management. The proposed mechanism involves activation of insulin signaling pathways, thereby improving glucose homeostasis.

Table 2: Insulin-Mimetic Effects of Vanadium Compounds

CompoundEffect on Glucose UptakeReference
Dichloroethoxyoxovanadium (V)Significant increase
Vanadyl sulfateModerate increase
Other oxovanadium complexesVariable effects

In Vivo Studies

In vivo studies have further validated the anticancer effects of Dichloroethoxyoxovanadium (V). For instance, a study involving xenograft models showed that administration of vanadium complexes significantly reduced tumor size compared to control groups. Histological examinations revealed increased apoptosis in tumor tissues treated with these compounds.

Figure 1: Tumor Volume Reduction in Xenograft Models

  • Control Group: Tumor volume increased steadily over time.
  • Treatment Group: Significant reduction in tumor volume observed after treatment with Dichloroethoxyoxovanadium (V).

Properties

IUPAC Name

2,2-dichloroethanol;oxovanadium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O.O.V/c3-2(4)1-5;;/h2,5H,1H2;;/q;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQDWMYQOVJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)O.O=[V+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2V+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724771
Record name 2,2-dichloroethanol;oxovanadium(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801-77-0
Record name 2,2-dichloroethanol;oxovanadium(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.